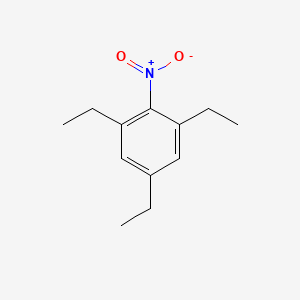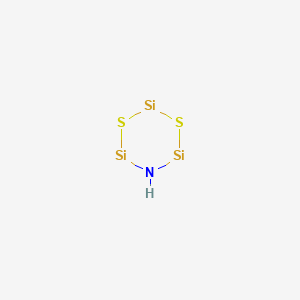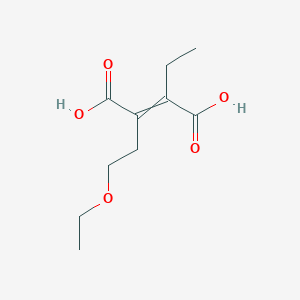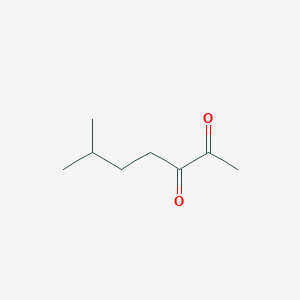
6-Methylheptane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylheptane-2,3-dione, also known as 6-Methyl-2,4-heptanedione, is an organic compound with the molecular formula C8H14O2. It is a beta-diketone, characterized by the presence of two ketone groups at the 2nd and 4th positions of the heptane chain, with a methyl group attached to the 6th carbon. This compound is a clear, colorless to pale yellow liquid and is used as a multipurpose intermediate in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Methylheptane-2,3-dione can be synthesized through various organic synthesis methods. One common method involves the reaction of isovaleryl chloride with acetone in the presence of a base, such as sodium hydroxide, to form the desired diketone. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to achieve high efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylheptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Methylheptane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It serves as a precursor for the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Methylheptane-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The diketone groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to participate in diverse chemical processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Heptanedione: Similar in structure but lacks the methyl group at the 6th position.
2,2,6,6-Tetramethyl-3,5-heptanedione: A more heavily substituted diketone with different reactivity and applications
Uniqueness: 6-Methylheptane-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6th position influences its steric and electronic characteristics, making it suitable for specific applications that other diketones may not fulfill .
Eigenschaften
CAS-Nummer |
6584-78-7 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
6-methylheptane-2,3-dione |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-5-8(10)7(3)9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
AAXZUVHMTFZSFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


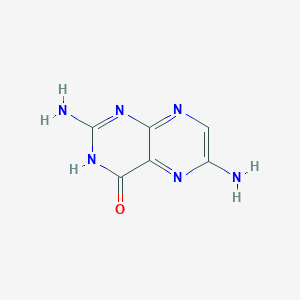
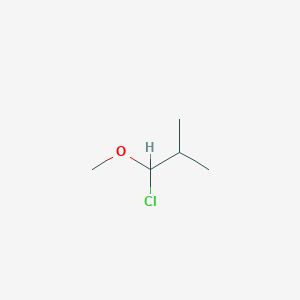
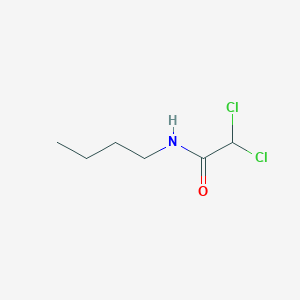

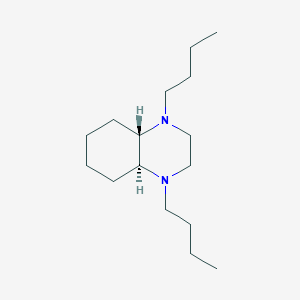
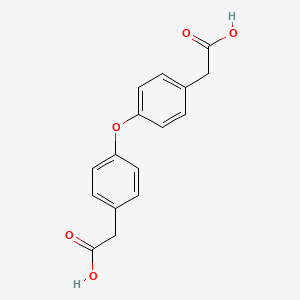
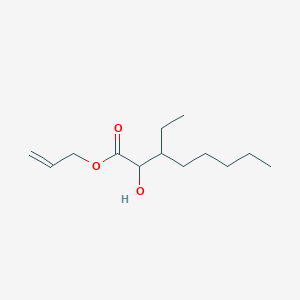

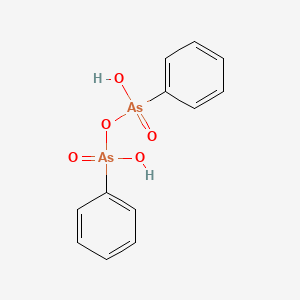
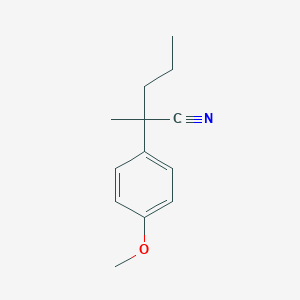
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
